molecular formula C26H23N3O2 B2904899 3-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-68-9

3-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2904899
CAS No.: 866809-68-9
M. Wt: 409.489
InChI Key: BWVVDHQFMIMROS-UHFFFAOYSA-N
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Description

Its structure features a fused pyrazole-quinoline core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 5 with a 4-methylbenzyl moiety.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-17-8-10-18(11-9-17)15-29-16-21-25(19-12-13-23(30-2)24(14-19)31-3)27-28-26(21)20-6-4-5-7-22(20)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVVDHQFMIMROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclization agent, such as phosphorus oxychloride, to yield the desired pyrazoloquinoline compound. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles; often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, reduced pyrazoloquinoline compounds, and functionalized aromatic compounds.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

Key analogs and their substituent-driven differences are summarized below:

Compound Name R3 Substituent R5 Substituent Molecular Formula Key Properties/Activities
Target Compound 3,4-Dimethoxyphenyl 4-Methylbenzyl C27H25N3O2 High lipophilicity; potential CNS activity
5-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline 3,4-Dimethoxyphenyl 4-Chlorobenzyl C26H22ClN3O2 Increased electronegativity; improved metabolic stability
5-[(3-Fluorophenyl)methyl]-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[...] 4-Methylphenyl 3-Fluorobenzyl C26H22FN3O2 Enhanced hydrogen bonding; higher solubility
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline Phenyl 4-Methylbenzyl C26H23N3 Reduced polarity; lower melting point (~240°C)
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[...] 4-Ethoxyphenyl 3-Methoxybenzyl C29H28N3O4 Extended half-life due to ethoxy group

Key Observations :

  • Electron-Donating vs.
  • Lipophilicity : The 4-methylbenzyl group in the target compound contributes to higher logP values than analogs with polar substituents (e.g., 3-fluorobenzyl), favoring blood-brain barrier penetration .
  • Synthetic Yields: Conventional methods for pyrazoloquinolines yield ~40–50% under open-flask conditions, but microwave-assisted synthesis improves efficiency .

Pharmacological Potential

  • Target Compound : The 3,4-dimethoxy and 4-methylbenzyl groups suggest affinity for kinase or G-protein-coupled receptors, common targets in anticancer drug design .
  • Chlorinated Analog : The 4-chlorobenzyl group may enhance metabolic stability by resisting oxidative degradation, a common issue with methoxy groups .
  • Fluorinated Analog : Fluorine’s electronegativity improves solubility and bioavailability, making it advantageous for oral administration .

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